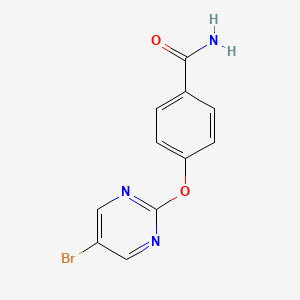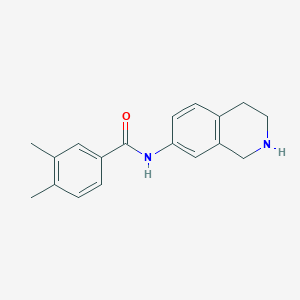
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, also known as DMTFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral molecule that contains a trifluoromethyl group, which makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is not fully understood. However, it is believed that the trifluoromethyl group in 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol plays a crucial role in its biological activity. This group can enhance the lipophilicity and metabolic stability of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, making it a valuable tool in drug discovery and development.
Biochemical and Physiological Effects:
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, antitumor, and antiviral activities. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to modulate the immune system by regulating the production of cytokines.
Advantages and Limitations for Lab Experiments
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has several advantages in lab experiments. It is a chiral compound that can be used to synthesize various chiral compounds. It is also a fluorescent probe that can be used to detect metal ions in biological samples. However, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has some limitations. It is a relatively new compound, and its biological activity is not fully understood. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is a chiral compound, which means that its enantiomers may exhibit different biological activities.
Future Directions
There are several future directions for the research on 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol. One of the directions is to explore the biological activity of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Another direction is to investigate the mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Moreover, the development of new synthetic methods for 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives can lead to the discovery of new chiral compounds with unique biological activities. Additionally, the use of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a chiral solvating agent for the determination of the enantiomeric purity of various compounds can be further explored.
Synthesis Methods
The synthesis of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol involves the reaction of 3-(4-hydroxy-1,1,1-trifluoropropan-2-yl) morpholine with 2,2-dimethyl-4-chloropyridine in the presence of a base. The reaction yields 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a white solid with a purity of over 95%. This synthesis method is efficient and has been used in many scientific studies.
Scientific Research Applications
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been widely used in scientific research as a chiral building block in drug discovery and development. It has been used to synthesize various chiral compounds, including chiral ligands, chiral auxiliaries, and chiral catalysts. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been used as a chiral solvating agent for the determination of the enantiomeric purity of various compounds. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
3-(2,2-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2/c1-8(2)6-13(3-4-15-8)5-7(14)9(10,11)12/h7,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBTZJDAGNOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)